molecular formula C38H67N9O11S B12402888 H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

Cat. No.: B12402888
M. Wt: 858.1 g/mol
InChI Key: BVDVHCOYJRQHOB-BMGWUDNWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH exerts its effects by specifically binding to receptors on mesenchymal stem cells. This binding triggers signaling pathways that influence cell behavior, including proliferation, differentiation, and migration. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with integrins and other cell surface receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specificity for mesenchymal stem cells, making it a valuable tool in stem cell research and regenerative medicine. Its ability to target specific cell types sets it apart from other peptides .

Properties

Molecular Formula

C38H67N9O11S

Molecular Weight

858.1 g/mol

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

BVDVHCOYJRQHOB-BMGWUDNWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N

Origin of Product

United States

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